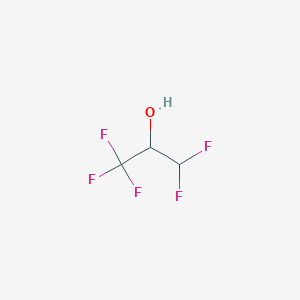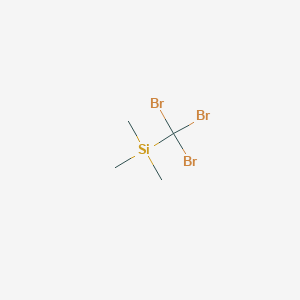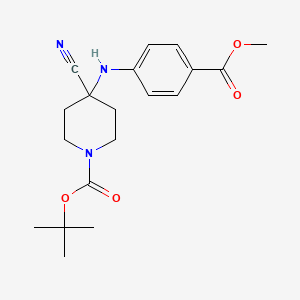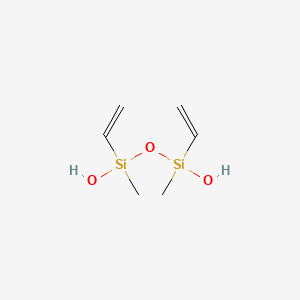![molecular formula C10H15FSi B3048844 Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- CAS No. 1833-40-5](/img/structure/B3048844.png)
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-
描述
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- is an organosilicon compound that features a benzene ring substituted with a fluoro group and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- typically involves the reaction of benzene derivatives with fluoro and trimethylsilyl reagents. One common method is the direct fluorination of a benzene ring followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and silylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production while maintaining efficiency and safety.
化学反应分析
Types of Reactions
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with molecular targets and pathways. The fluoro and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall behavior in chemical and biological systems.
相似化合物的比较
Similar Compounds
Benzene, 1-fluoro-2-methyl-: This compound is similar but lacks the trimethylsilyl group, which can significantly alter its chemical properties and reactivity.
Benzene, 1-[difluoro(trimethylsilyl)methyl]-2-fluoro-:
Uniqueness
Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- is unique due to the presence of both fluoro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
(2-fluorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELRPJOVIZGERH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305251 | |
| Record name | [(2-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1833-40-5 | |
| Record name | NSC170020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(2-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


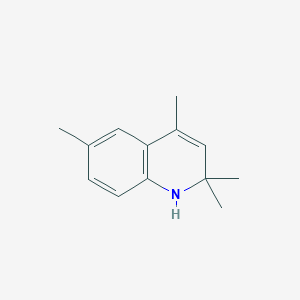

![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)

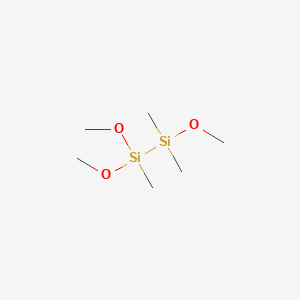
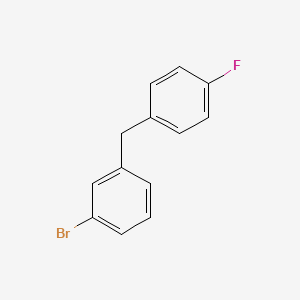
![(2R)-2-[(Ethoxycarbonyl)methyl]-4-methylpentanoic acid](/img/structure/B3048774.png)


